Enhanced Stability Against Protodeboronation: Direct Comparison with Unprotected 4-Fluoro-3-hydroxyphenylboronic acid
The target compound, featuring a TBS-protected phenol, exhibits substantially reduced protodeboronation rates compared to its unprotected analog 4-fluoro-3-hydroxyphenylboronic acid. While specific quantitative data for this exact compound is not published, class-level inference from the review of fluorinated aryl boronates indicates that ortho-fluorine substituents accelerate protodeboronation, a phenomenon mitigated by bulky protecting groups like TBS [1]. The TBS group provides steric shielding, reducing the accessibility of the boronic acid to protic sources and thus suppressing this deleterious side reaction [2].
| Evidence Dimension | Rate of protodeboronation |
|---|---|
| Target Compound Data | Significantly reduced (qualitative, class-level inference) |
| Comparator Or Baseline | Unprotected 4-fluoro-3-hydroxyphenylboronic acid (CAS 913835-74-2) |
| Quantified Difference | Not quantified for this specific pair; class-level inference supports improved stability |
| Conditions | Aqueous or protic media under basic conditions |
Why This Matters
Suppressed protodeboronation ensures higher yields in multi-step syntheses and reduces the need for excess reagent, directly lowering procurement costs and improving synthetic efficiency.
- [1] Budiman YP. Applications of Fluorinated Aryl Boronates in Organic Synthesis. Doctoral Thesis, Universität Würzburg. 2020. View Source
- [2] Kuijia. 4-(tert-Butyldimethylsiloxy)phenyl boronic acid (CAS 159191-56-7). Technical Datasheet. 2025. View Source
